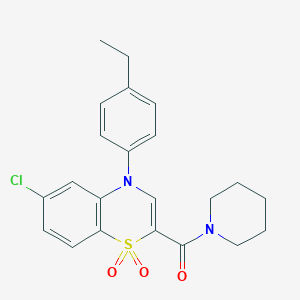![molecular formula C20H17N5O4 B6587069 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207002-85-4](/img/structure/B6587069.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide” is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework .
Synthesis Analysis
The synthesis of such compounds involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopy techniques. For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (Hill Notation): C12H15NO3, molecular weight: 221.25, and its form as a solid . The SMILES string representation of the molecule is O=C (CCC)NC1=CC2=C (C=C1)OCCO2 .科学的研究の応用
Antibacterial Activity
Several studies have explored the antibacterial properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. Researchers have tested its efficacy against both Gram-negative and Gram-positive bacterial strains. Preliminary results indicate that this compound exhibits potent therapeutic potential, making it a promising candidate for novel antibacterial agents .
Biofilm Inhibition
Biofilms, which are complex microbial communities adhering to surfaces, pose challenges in healthcare and industry. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide has shown inhibitory effects on bacterial biofilm formation. Its unique chemical structure may disrupt biofilm matrices, making it valuable for combating biofilm-related infections .
Medicinal Chemistry
The compound’s triazoloquinazoline moiety suggests potential interactions with biological targets. Medicinal chemists explore its binding affinity to receptors, enzymes, or proteins. Rational drug design efforts may utilize N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide as a scaffold for developing new therapeutic agents .
Structure-Activity Relationship (SAR) Studies
Researchers investigate the relationship between the compound’s structure and its biological activity. By synthesizing analogs and modifying specific functional groups, they aim to optimize its pharmacological properties. SAR studies provide insights into how subtle changes impact efficacy and selectivity .
Computational Modeling
Molecular dynamics simulations and quantum mechanical calculations can predict the compound’s behavior in biological environments. Researchers explore its binding modes, stability, and interactions with target proteins. Such computational insights guide experimental design and drug development .
Toxicology and Safety Assessment
Before clinical use, toxicologists evaluate the safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. Animal studies assess its toxicity, metabolism, and potential adverse effects. Understanding its safety parameters is crucial for future drug development .
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Additionally, due to its moderate to weak inhibition of cholinestrases and lipoxygenase enzymes , it could be studied further for potential therapeutic applications in diseases related to these enzymes.
作用機序
Target of Action
Similar compounds have been found to exhibit inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
Lipoxygenase inhibitors, on the other hand, block the action of the lipoxygenase enzyme, thereby reducing the production of leukotrienes, which are inflammatory substances that can cause symptoms in conditions like asthma and arthritis .
Biochemical Pathways
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it can be inferred that it may affect the cholinergic system and leukotriene synthesis pathways .
Result of Action
The compound has been found to exhibit antibacterial activity, particularly against Escherichia coli and Bacillus subtilis . It was found to be a potent inhibitor of bacterial biofilm growth .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-12-3-2-4-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-5-6-15-16(9-13)29-8-7-28-15/h2-6,9,11H,7-8,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECUHBVBRZDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B6586992.png)
![3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B6587006.png)


![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B6587030.png)
![3-(4-chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6587033.png)
![methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6587047.png)
![N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6587055.png)
![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B6587056.png)
![N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6587064.png)
![N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6587082.png)
![3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6587084.png)
![N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6587092.png)
![2-(4-butoxyphenyl)-5-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6587099.png)